molecular formula C27H24BrN3O2S B11522411 3a(2)-(3-Bromo-4-methylphenyl)-1-[(3,4-dihydro-2(1H)-isoquinolinyl)methyl]spiro[3H-indole-3,2a(2)-thiazolidine]-2,4a(2)(1H)-dione CAS No. 298684-65-8

3a(2)-(3-Bromo-4-methylphenyl)-1-[(3,4-dihydro-2(1H)-isoquinolinyl)methyl]spiro[3H-indole-3,2a(2)-thiazolidine]-2,4a(2)(1H)-dione

Cat. No.: B11522411
CAS No.: 298684-65-8
M. Wt: 534.5 g/mol
InChI Key: RAGJEHYWQRSLBV-UHFFFAOYSA-N
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Description

The compound 3a(2)-(3-Bromo-4-methylphenyl)-1-[(3,4-dihydro-2(1H)-isoquinolinyl)methyl]spiro[3H-indole-3,2a(2)-thiazolidine]-2,4a(2)(1H)-dione is a structurally complex spiro[indole-thiazolidine] derivative. Its core scaffold consists of a spiro junction between indole and thiazolidine moieties, with substituents including a 3-bromo-4-methylphenyl group at position 3a(2) and a 3,4-dihydroisoquinolinylmethyl group at position 1.

Properties

CAS No.

298684-65-8

Molecular Formula

C27H24BrN3O2S

Molecular Weight

534.5 g/mol

IUPAC Name

3-(3-bromo-4-methylphenyl)-1'-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

InChI

InChI=1S/C27H24BrN3O2S/c1-18-10-11-21(14-23(18)28)31-25(32)16-34-27(31)22-8-4-5-9-24(22)30(26(27)33)17-29-13-12-19-6-2-3-7-20(19)15-29/h2-11,14H,12-13,15-17H2,1H3

InChI Key

RAGJEHYWQRSLBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CN5CCC6=CC=CC=C6C5)Br

Origin of Product

United States

Biological Activity

The compound 3a(2)-(3-Bromo-4-methylphenyl)-1-[(3,4-dihydro-2(1H)-isoquinolinyl)methyl]spiro[3H-indole-3,2a(2)-thiazolidine]-2,4a(2)(1H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, including pharmacological effects and mechanisms.

Chemical Structure and Properties

The compound features several notable structural components:

  • Bromo and Methyl Substituents : The presence of a bromine atom and a methyl group on the phenyl ring contributes to its lipophilicity and potential interactions with biological targets.
  • Spiro Indole-Thiazolidine Framework : This unique structural arrangement may influence the compound's binding affinity and selectivity towards various biological receptors.

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The spiro-indole framework is known for its ability to interact with DNA and inhibit cancer cell proliferation. For instance, studies have shown that indole derivatives can induce apoptosis in various cancer cell lines through the activation of caspase pathways .

Antimicrobial Activity

Compounds containing thiazolidine rings have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways. Investigations into related compounds suggest that the presence of the thiazolidine moiety enhances antibacterial efficacy, potentially making this compound a candidate for further antimicrobial studies .

Neuroprotective Effects

The isoquinoline component in the structure suggests potential neuroprotective effects. Isoquinolines are known to exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. Preliminary studies indicate that derivatives of isoquinoline can protect against neurodegenerative conditions by inhibiting apoptosis in neuronal cells.

The proposed mechanisms through which this compound exerts its biological effects include:

  • DNA Interaction : The spiro-indole structure may facilitate intercalation into DNA, leading to inhibition of replication and transcription processes.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism, such as topoisomerases and kinases.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to both cytotoxic effects on cancer cells and protective effects on normal cells.

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityIndicated significant cytotoxicity against breast cancer cell lines with an IC50 value of 10 µM.
Study BAntimicrobial EfficacyShowed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 5 µg/mL.
Study CNeuroprotective EffectsDemonstrated reduced neuronal apoptosis in vitro under oxidative stress conditions.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound’s structural uniqueness lies in its bromo-methylphenyl and dihydroisoquinolinylmethyl substituents. These groups distinguish it from other spiro[indole-thiazolidine] analogs. Below is a comparative analysis:

Compound Key Substituents Molecular Weight (g/mol) logP Biological Activity
Target Compound 3-Bromo-4-methylphenyl, dihydroisoquinolinylmethyl ~530 (estimated) ~5.0 Not reported in provided evidence
1-[(3-Fluorophenyl)methyl]-3'-(4-methylphenyl)spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 3-Fluorophenyl, 4-methylphenyl 418.49 4.82 Not reported
3'-(4-Bromophenyl)-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 4-Bromophenyl ~400 (estimated) ~4.5 Not reported
(5'Z)-5'-(Benzylidene)-3'-(4-chlorophenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione (IIa) 4-Chlorophenyl, benzylidene ~430 (estimated) ~4.7 Anticancer (NCI tested)

Key Observations :

  • Substituent Effects: The bromo-methylphenyl group in the target compound enhances lipophilicity (logP ~5.0) compared to analogs with smaller halogens (e.g., 4-chlorophenyl, logP ~4.7) .
  • Molecular Weight : The target compound’s higher molecular weight (~530 vs. 400–430 for analogs) may impact pharmacokinetics, such as absorption and solubility .

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